5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
Description
Historical Context of Heterocyclic Compound Research
The study of heterocyclic compounds represents a cornerstone of organic chemistry, with roots tracing back to the early 19th century. The isolation of furfural from starch by Johann Wolfgang Dobereiner in 1832 marked one of the first documented encounters with heterocyclic systems. By the mid-1800s, researchers such as Friedlieb Ferdinand Runge had identified pyrrole through the dry distillation of bones, laying foundational knowledge for nitrogen-containing heterocycles. These discoveries catalyzed systematic investigations into synthetic methodologies, leading to Friedländer's landmark synthesis of indigo dye in 1906, which demonstrated the industrial potential of heterocyclic frameworks.
The 1,3,4-thiadiazole ring system emerged as a subject of particular interest in the 20th century due to its unique electronic configuration and structural versatility. Early synthetic routes focused on cyclization and condensation reactions, enabling the production of diverse derivatives with varying substituents. The development of functional group transformation techniques in the 1970s further expanded access to structurally complex thiadiazole analogs, facilitating structure-activity relationship studies. Today, heterocycles constitute over 59% of FDA-approved drugs, with nitrogen-containing variants like thiadiazoles playing critical roles in medicinal chemistry.
Pharmacological Significance of Thiadiazole Scaffolds
1,3,4-Thiadiazole derivatives exhibit broad-spectrum biological activities, making them indispensable in drug discovery. The scaffold's electron-deficient aromatic system enables interactions with biological targets through hydrogen bonding, π-π stacking, and electrostatic forces. Key pharmacological properties include:
The thiadiazole nucleus enhances metabolic stability compared to purely hydrocarbon frameworks, as evidenced by its presence in clinically used agents such as the antibiotic cefazolin and the antitumor compound acivicin. Recent studies highlight emerging applications in neurology, with certain derivatives demonstrating acetylcholinesterase inhibition comparable to donepezil.
Rationale for Studying 5-Phenyl-N-(p-Tolyl)-1,3,4-Thiadiazol-2-Amine
This specific derivative (C₁₅H₁₃N₃S, MW 267.4 g/mol) combines aromatic substituents with the thiadiazole core, creating a multifunctional scaffold for targeted drug design. The para-methylphenyl group at position 2 and phenyl ring at position 5 introduce steric and electronic modifications that may enhance:
- Lipophilicity : Improved membrane permeability compared to simpler thiadiazoles
- Target selectivity : Spatial orientation for selective enzyme inhibition
- Metabolic stability : Resistance to oxidative degradation pathways
Preliminary computational analyses suggest strong binding affinities for kinase domains and G-protein-coupled receptors, though experimental validation remains ongoing. The compound's structural features align with pharmacophore models for antimicrobial and anticancer agents, particularly those targeting tyrosine kinase-mediated signaling pathways. Its synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by Suzuki-Miyaura cross-coupling to introduce aromatic groups.
Properties
CAS No. |
63314-61-4 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)16-15-18-17-14(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
InChI Key |
ZGLMLPMDTBFJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)
A novel one-pot synthesis method involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it environmentally friendlier.
- Procedure : Thiosemicarbazide and the appropriate carboxylic acid are mixed with PPE and heated, facilitating a three-step reaction sequence that forms the 2-amino-1,3,4-thiadiazole core.
- Advantages : Mild conditions, no toxic additives, and good yields.
- Characterization : Products confirmed by mass spectrometry, IR, and NMR spectroscopy.
- Reference : This approach was successfully used to synthesize several 2-amino-1,3,4-thiadiazoles, which can be further functionalized to obtain the target compound.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, which are structurally related to the target compound.
- Procedure : 2-amino-5-aryl-1,3,4-thiadiazole reacts with substituted benzaldehydes under microwave irradiation (e.g., 300 W, 110 °C) in solvents like toluene with acetic acid as a catalyst.
- Outcome : High yields (80–90%) are obtained in very short reaction times (minutes).
- Purification : Recrystallization from ethanol.
- Significance : This method offers a fast, convenient, and efficient route to thiadiazole derivatives with high purity and yield.
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
A classical and widely used method involves cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of POCl3.
- Procedure : Aromatic carboxylic acid (3 mmol) is stirred with POCl3 at room temperature, followed by addition of thiosemicarbazide and heating at 80–90 °C for 1 hour. After cooling, water is added, and the mixture is refluxed for 4 hours. The solution is then basified to pH 8 to precipitate the product.
- Yields : Generally good yields are reported.
- Notes : This method requires careful handling of POCl3 due to its toxicity and corrosiveness.
- Reference : This method has been adapted for synthesizing various 5-aryl-1,3,4-thiadiazole-2-amine derivatives, including those with phenyl and p-tolyl substituents.
Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)
An innovative solid-phase synthesis involves grinding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride together at room temperature.
- Procedure : Equimolar amounts of thiosemicarbazide, p-toluic acid (or other carboxylic acids), and PCl5 are ground in a dry mortar for 5 minutes at room temperature. The crude product is then treated with alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized.
- Advantages : Short reaction time, mild conditions, low equipment requirements, and high yield (>91%).
- Environmental Aspect : PCl5 is less toxic and cheaper compared to POCl3.
- Reference : This method provides a simple, efficient, and economical route to 2-amino-5-substituted-1,3,4-thiadiazoles.
Functionalization via Nucleophilic Substitution and Coupling Reactions
After obtaining the 5-phenyl-1,3,4-thiadiazol-2-amine core, the N-(p-tolyl) substitution can be introduced via nucleophilic substitution or coupling reactions.
- Example : Reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with substituted amines or acid chlorides in the presence of bases like sodium hydrogenocarbonate or triethylamine.
- Conditions : Reflux in dry solvents such as benzene or tetrahydrofuran (THF).
- Outcome : Formation of N-substituted thiadiazole derivatives with good yields and confirmed structures by IR, 1H NMR, and 13C NMR spectroscopy.
- The solid-phase grinding method using phosphorus pentachloride stands out for its simplicity, mild conditions, and high yield, making it highly suitable for industrial applications.
- Microwave-assisted synthesis significantly reduces reaction time and improves yield, beneficial for rapid synthesis and screening of derivatives.
- Traditional cyclodehydration with POCl3 remains a reliable method but involves handling hazardous reagents.
- Functionalization via nucleophilic substitution allows for structural diversification, including the introduction of the p-tolyl group on the thiadiazole nitrogen, essential for the target compound.
- Spectroscopic analyses (IR, 1H NMR, 13C NMR, mass spectrometry) consistently confirm the successful synthesis and purity of the compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in intermediate 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives undergoes nucleophilic substitution. For example:
-
Reagents : Substituted piperazines or pyridine in dry benzene with triethylamine catalyst .
-
Conditions : Reflux for 3–6 hours.
-
Products : Piperazine-linked acetamides (e.g., 4a–i ) or pyridinium salts (3 ) .
Key Data :
| Reaction Type | Reagents | Product | Yield (%) | Spectral Confirmation |
|---|---|---|---|---|
| S-Alkylation | Thiourea derivatives | Aminothiazoles (5a–e ) | 72–89% | IR: Disappearance of C=O (1706 cm⁻¹) ; ¹H NMR: δ 1.76 ppm (p-tolyl CH₃) |
Schiff Base Formation
The primary amine reacts with aromatic aldehydes to form imines under microwave irradiation :
-
Reagents : Substituted benzaldehydes (e.g., 4-(methylsulfanyl)benzaldehyde).
-
Conditions : Microwave (300 W, 110°C, 5–10 minutes).
-
Products : N-(substituted benzylidene) derivatives (e.g., 5a–h ) .
Example Synthesis :
(E)-N-[4-(Methylsulfanyl)benzylidene]-5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine (5a ):
-
Characterization :
Azo Coupling via Diazotization
The amine undergoes diazotization followed by coupling with electron-rich aromatics :
-
Diazotization : Nitrosyl sulfuric acid at 0–5°C.
-
Coupling Partners : 8-Hydroxyquinoline, 2-naphthol, resorcinol.
Representative Reaction :
Acylation Reactions
The amine forms amides with activated carboxylic acids :
-
Reagents : 2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, HOBt/EDCI.
-
Conditions : Room temperature, 12 hours.
-
Products : N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives .
Example :
5-(2-Bromo-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (3g ):
Cyclocondensation Reactions
Reaction with thiourea derivatives leads to cyclodehydration :
-
Reagents : Substituted thioureas, NaOH.
-
Conditions : Reflux in ethanol.
-
Products : 2-Amino-5-arylthiazoles (5a–e ).
Mechanistic Insight :
-
Base-catalyzed S-alkylation followed by intramolecular cyclization.
-
Tautomerism observed between aminothiazole and iminodihydrothiazole forms .
Oxidation Sensitivity
The compound is sensitive to strong oxidizing agents due to the presence of the primary amine group. While specific oxidation products are not detailed in the literature, analogous thiadiazoles undergo sulfoxide or sulfone formation under controlled conditions .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives, including 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Key Findings:
- Antibacterial Activity: A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives showed higher antibacterial activity than standard antibiotics like streptomycin .
- Antifungal Activity: The compound demonstrated promising antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Anticancer Properties
The anticancer applications of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine are particularly noteworthy. Research indicates that this compound can inhibit the growth of various cancer cell lines.
Mechanisms of Action:
- Inhibition of DNA Synthesis: The thiadiazole ring has been shown to interfere with RNA and DNA synthesis in cancer cells without affecting protein synthesis. This mechanism is crucial for targeting uncontrolled cell division typical in cancer .
- Cell Line Studies: In vitro studies revealed that 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine exhibited significant inhibitory effects on the MDA-MB-231 breast cancer cell line with an IC50 value of 3.3 μM. Additionally, it showed higher inhibitory activity against HEK293T cell lines compared to cisplatin .
Antitubercular Activity
The compound also demonstrates potential as an antitubercular agent. In studies involving Mycobacterium smegmatis, it was found to be more effective than traditional treatments like Isoniazid.
Research Insights:
- Comparative Efficacy: The MIC for 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine was recorded at 26.46 μg/mL, indicating a robust antitubercular effect that surpasses the control drug .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in target cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Anticancer Activity
The anticancer efficacy of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is strongly influenced by its substituents. Key comparisons with analogs include:
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
Key Findings :
- The p-tolyl group in the target compound enhances selectivity for MDA-MB-231, likely due to hydrophobic interactions with cellular targets .
- Electron-withdrawing groups (e.g., -NO2, -F) on the phenyl ring improve activity against HEK293T but reduce specificity compared to the p-tolyl derivative .
- Extended heterocyclic systems (e.g., thiadiazolo-pyrimidine hybrids) show broader cytotoxicity but lower potency against specific cell lines than the parent thiadiazole .
Structural and Electronic Effects
- p-Tolyl vs. Other Aryl Groups : Replacing the p-tolyl group with bulkier substituents (e.g., 4-Cl, 4-CF3) in pyrazole-based analogs reduced TNF-α inhibitory activity, underscoring the importance of the methyl group in maintaining optimal steric and electronic properties .
- Phenyl vs. Heteroaryl Substituents : Derivatives with pyridinyl (e.g., 5-(pyridin-2-yl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine) exhibit altered solubility and binding modes due to the nitrogen atom’s electronegativity, though their biological data remain understudied .
Antimicrobial Activity
- N-(3-(5-Nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives with p-substituted phenyl groups showed moderate to strong antimicrobial effects, suggesting that the p-tolyl group could similarly enhance such activity .
Biological Activity
5-Phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by empirical data and case studies.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is well-known for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit antimicrobial , antiviral , antitumor , and anti-inflammatory properties. The presence of substituents on the thiadiazole ring significantly influences the biological activity of these compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole possess potent anticancer properties. For instance, in vitro assays showed that compounds similar to 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study evaluating the cytotoxic effects of various thiadiazole derivatives on breast cancer (MCF-7) and liver cancer (HepG2) cell lines:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 5-Phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine | TBD | Induction of apoptosis |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 0.28 | Cell cycle arrest at G2/M phase |
| Aryl acetamide derivative | 9.6 | Down-regulation of MMP2 and VEGFA |
The most potent compound displayed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating significant anticancer potential .
Antimicrobial Activity
The antimicrobial properties of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine have also been explored. Various studies indicate that thiadiazole derivatives exhibit activity against a range of bacteria and fungi.
Antibacterial and Antifungal Efficacy
The following table summarizes the antimicrobial activity against selected pathogens:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 | Antibacterial |
| Escherichia coli | TBD | Antibacterial |
| Candida albicans | 32–42 | Antifungal |
| Aspergillus niger | TBD | Antifungal |
Compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the thiadiazole ring or the phenyl substituents can lead to significant changes in potency.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups enhances anticancer activity.
- Positioning : The position of substituents on the phenyl ring affects both antibacterial and antifungal activities.
- Linker Variations : Variations in the linker between the thiadiazole and aromatic rings can improve bioavailability and efficacy.
Q & A
Basic: What synthetic methodologies are optimized for preparing 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves condensation of substituted thiosemicarbazides with carbonyl derivatives, followed by cyclization. Key variables include solvent choice (e.g., ethanol for reflux), temperature (80–120°C), and catalysts (e.g., ultrasound irradiation, which reduces reaction time by 30–50% compared to conventional heating). For example, ultrasound-assisted synthesis of analogous thiadiazoles achieved yields >70% by enhancing reagent interaction . Purification via recrystallization (ethanol/acetone) or column chromatography is critical for isolating enantiomerically pure products. Impurities often arise from incomplete cyclization or byproducts like disulfides, detectable via HPLC-MS .
Basic: How are spectroscopic and computational techniques employed to validate the molecular structure of this compound?
Answer:
- FTIR : Confirms the presence of thiadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and N–H bending (1550–1580 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm for phenyl/p-tolyl groups) and NH signals (δ 9.5–10.5 ppm). ¹³C NMR identifies thiadiazole carbons (δ 165–170 ppm) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, cross-validated with experimental data to resolve ambiguities in tautomeric forms .
Advanced: What crystallographic challenges arise in determining the 3D structure of this compound, and how are they resolved using SHELX software?
Answer:
Crystallization in polar solvents (e.g., ethanol/acetone) often produces twinned crystals or disordered solvent molecules. SHELXL refinement addresses these by:
- Applying restraints to anisotropic displacement parameters for disordered atoms.
- Modeling hydrogen bonds (e.g., N–H⋯N interactions with d = 2.8–3.0 Å) to stabilize molecular packing .
- Using the TWIN command to handle non-merohedral twinning. For example, SHELXL achieved R1 < 0.05 for analogous thiadiazole derivatives .
Advanced: How does molecular docking elucidate the inhibitory potential of this compound against viral proteases (e.g., SARS-CoV-2 Mpro)?
Answer:
Docking studies (AutoDock Vina or Schrödinger) using PDB ID 6LU7 reveal:
- Binding affinity (−8.5 to −9.5 kcal/mol) via hydrogen bonds between the thiadiazole NH and protease residues (e.g., His41/Glu166).
- Hydrophobic interactions between the p-tolyl group and the S2 subsite.
- Discrepancies between in silico predictions and in vitro assays (e.g., IC50 variations >10 µM) may arise from solvation effects or conformational flexibility .
Advanced: How do intermolecular hydrogen bonds and π-stacking influence the supramolecular architecture in crystalline states?
Answer:
X-ray diffraction shows:
- N–H⋯N bonds (2.8–3.2 Å) form 1D chains along the crystallographic axis.
- C–H⋯π interactions (3.5–4.0 Å) between phenyl and thiadiazole rings create 3D networks.
- Weak van der Waals forces (e.g., C–H⋯S contacts) contribute to lattice stability. These interactions correlate with melting points (e.g., 210–279°C for Schiff base analogs) .
Advanced: What contradictions exist between theoretical and experimental data on electronic properties, and how are they reconciled?
Answer:
DFT-predicted UV-Vis absorption maxima (e.g., 290–320 nm) often deviate from experimental values (Δλ = 10–20 nm) due to:
- Solvent effects (PCM models underestimate polarity shifts in DMSO).
- Overlooking excited-state geometry relaxation.
Multi-reference methods (e.g., CASSCF) improve accuracy but require high computational resources .
Advanced: How does structure-activity relationship (SAR) analysis guide the design of derivatives with enhanced bioactivity?
Answer:
- Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase antibacterial potency by enhancing electrophilicity.
- Methyl substitution (p-tolyl) improves metabolic stability but reduces solubility.
- Thiadiazole-to-oxadiazole substitution alters kinase inhibition profiles (e.g., JNK vs. ERK selectivity) .
Advanced: What green chemistry approaches are applicable to scale-up synthesis while minimizing hazardous waste?
Answer:
- Ultrasound-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and energy consumption by 40% .
- Solvent-free cyclization : Eliminates VOC emissions.
- Biocatalytic methods : Lipases or laccases for regioselective modifications, though yields remain lower (<50%) .
Advanced: How do stereoelectronic effects influence tautomerism in 1,3,4-thiadiazole derivatives, and what analytical tools resolve this?
Answer:
Thiadiazoles exhibit thione-thiol tautomerism, detectable via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
